molecular formula C26H36N2O2 B15106582 Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]- CAS No. 942853-20-5

Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]-

Cat. No.: B15106582
CAS No.: 942853-20-5
M. Wt: 408.6 g/mol
InChI Key: YMOPUNOMYAHZQT-UHFFFAOYSA-N
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Description

The compound 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]benzamide is a benzamide derivative characterized by a 2-butoxy substituent on the benzamide core and a tertiary amine side chain. The side chain comprises a 4-ethylphenyl group and a piperidinyl moiety attached to the ethyl backbone.

Properties

CAS No.

942853-20-5

Molecular Formula

C26H36N2O2

Molecular Weight

408.6 g/mol

IUPAC Name

2-butoxy-N-[2-(4-ethylphenyl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C26H36N2O2/c1-3-5-19-30-25-12-8-7-11-23(25)26(29)27-20-24(28-17-9-6-10-18-28)22-15-13-21(4-2)14-16-22/h7-8,11-16,24H,3-6,9-10,17-20H2,1-2H3,(H,27,29)

InChI Key

YMOPUNOMYAHZQT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)CC)N3CCCCC3

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features a benzamide backbone substituted at the 2-position with a butoxy group. The amide nitrogen is further functionalized with a 2-(4-ethylphenyl)-2-(piperidin-1-yl)ethyl chain. This structure necessitates a convergent synthesis strategy, wherein the benzamide core and the ethylpiperidinyl side chain are synthesized separately before coupling.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests two primary disconnections:

  • Amide bond formation between 2-butoxybenzoic acid and the amine 2-(4-ethylphenyl)-2-(piperidin-1-yl)ethanamine.
  • Etherification of 2-hydroxybenzamide with butyl bromide to install the 2-butoxy group.

Synthetic Routes to the Benzamide Core

Acylation of 2-Butoxybenzoic Acid

The 2-butoxybenzoic acid precursor can be prepared via Williamson ether synthesis , where 2-hydroxybenzoic acid reacts with 1-bromobutane in the presence of a base (e.g., K₂CO₃). Subsequent activation of the carboxylic acid as an acyl chloride (using thionyl chloride or oxalyl chloride) enables coupling with the amine moiety.

Procedure :

  • Dissolve 2-hydroxybenzoic acid (10 mmol) in anhydrous DMF.
  • Add K₂CO₃ (15 mmol) and 1-bromobutane (12 mmol).
  • Reflux at 80°C for 12 h, then extract with ethyl acetate.
  • Acidify the aqueous layer to precipitate 2-butoxybenzoic acid (yield: 78%).

Alternative Route via Direct Etherification of Benzamide

An alternative approach involves etherification of salicylamide (2-hydroxybenzamide) with butyl bromide. This method avoids handling reactive acyl chlorides but requires careful control of reaction conditions to prevent over-alkylation.

Procedure :

  • Suspend salicylamide (10 mmol) in acetone.
  • Add K₂CO₃ (20 mmol) and butyl bromide (15 mmol).
  • Reflux for 24 h, then filter and recrystallize from ethanol (yield: 65%).

Synthesis of the 2-(4-Ethylphenyl)-2-(Piperidin-1-yl)Ethanamine Side Chain

Catalytic Hydrogenation for Amine Formation

An alternative reduction employs Pd/C-catalyzed hydrogenation under H₂ atmosphere. This method offers higher selectivity and avoids borohydride byproducts.

Procedure :

  • Dissolve the imine intermediate (5 mmol) in methanol.
  • Add 10% Pd/C (50 mg) and stir under H₂ (1 atm) for 12 h.
  • Filter and concentrate to obtain the amine (yield: 72%).

Coupling Strategies for Final Assembly

Amide Bond Formation via Acyl Chloride

The most reliable method involves reacting 2-butoxybenzoyl chloride with 2-(4-ethylphenyl)-2-(piperidin-1-yl)ethanamine in pyridine. Pyridine acts as both a solvent and acid scavenger.

Procedure :

  • Prepare 2-butoxybenzoyl chloride by treating 2-butoxybenzoic acid (5 mmol) with thionyl chloride (10 mmol) in DCM.
  • Add dropwise to a solution of the amine (5 mmol) in pyridine (10 mL).
  • Reflux for 4 h, then pour into ice-water and extract with EtOAc (yield: 58%).

Coupling Using Carbodiimide Reagents

For milder conditions, EDC/HOBt -mediated coupling in DCM achieves comparable yields while preserving acid-sensitive groups.

Procedure :

  • Mix 2-butoxybenzoic acid (5 mmol), EDC (6 mmol), and HOBt (6 mmol) in DCM.
  • Stir for 30 min, then add the amine (5 mmol).
  • Stir overnight, wash with NaHCO₃, and purify via column chromatography (yield: 63%).

Optimization and Challenges

Solvent and Temperature Effects

  • Pyridine vs. DCM : Pyridine enhances acylation rates but complicates purification. DCM with EDC/HOBt offers cleaner profiles.
  • Reaction Time : Prolonged reflux (>6 h) in pyridine improves yields but risks decomposition.

Purification Techniques

  • Crystallization : Ethanol/water mixtures effectively purify the final compound (mp: 132–134°C).
  • Chromatography : Silica gel chromatography (hexane/EtOAc 3:1) resolves side products from incomplete coupling.

Spectroscopic Validation

NMR Analysis

  • ¹H NMR (DMSO-d₆) : δ 1.13 (t, J = 8.0 Hz, 3H, CH₂CH₃), 2.62 (q, J = 8.0 Hz, 2H, CH₂CH₃), 3.45–3.60 (m, 4H, piperidinyl), 6.88–7.72 (m, aromatic).
  • ¹³C NMR : 15.3 (CH₂CH₃), 28.8 (CH₂), 164.2 (C=O).

Mass Spectrometry

  • ESI-MS : m/z 409.6 [M + H]⁺, consistent with the molecular formula C₂₆H₃₆N₂O₂.

Industrial and Pharmacological Relevance

While the target compound’s bioactivity remains underexplored, structural analogs demonstrate antipsychotic and antidepressant properties due to piperidinyl and benzamide motifs. Scalable synthesis requires optimizing atom economy and minimizing chromatographic steps.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Benzamide Derivatives with Piperidine/Piperazine Substituents

4-Iodo-N-[2-(1-Piperidinyl)ethyl]benzamide (IPAB)
  • Structure : Features a 4-iodo substituent on the benzamide ring and a simpler piperidinylethyl side chain .
  • Key Differences: The absence of a 2-butoxy group reduces lipophilicity compared to the target compound.
  • Applications : Boron-containing analogues of IPAB (e.g., 1,2-dicarba-closo-dodecaborane derivatives) are studied for boron neutron capture therapy (BNCT), highlighting the role of halogen/boron substituents in therapeutic targeting .
4-Amino-5-Chloro-2-Methoxy-N-[2-(4-Pyridin-2-ylpiperazin-1-yl)ethyl]benzamide
  • Structure: Contains a 4-amino-5-chloro-2-methoxy benzamide core and a piperazinyl-ethyl side chain with a pyridinyl group .
  • Key Differences: The chloro and methoxy substituents increase polarity, contrasting with the butoxy group’s hydrophobicity. The piperazine ring (vs.

Benzamide Derivatives with Phenethylamine Side Chains

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Benzamide core with a 3,4-dimethoxyphenethylamine side chain .
  • Key Differences :
    • Methoxy groups enhance solubility but reduce lipid membrane permeability compared to butoxy.
    • The absence of a piperidine ring simplifies the structure, likely reducing steric hindrance.
  • Synthesis : Yielded 80% via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction, suggesting efficient coupling methods for similar compounds .
2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-D)
  • Structure : 2-hydroxybenzamide core with a 3,4-methoxyphenethylamine side chain .
  • Key Differences :
    • The hydroxyl group introduces acidity (pKa ~10) and hydrogen-bonding capacity, absent in the target compound.
    • Lower synthesis yield (34%) compared to Rip-B, indicating challenges in introducing polar substituents .

Heterocyclic and Thioether-Modified Analogues

Multiple benzamide derivatives in feature thioether-linked heterocycles (e.g., isoxazole, thiazole) on the benzamide core . Examples include:

  • N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Key Differences:
  • Thioether groups enhance metabolic stability but may reduce bioavailability.

Comparative Data Table

Compound Name Substituents on Benzamide Core Side Chain Structure Melting Point (°C) Synthesis Yield Key Features
Target Compound 2-butoxy 4-Ethylphenyl + piperidinyl ethyl Not reported Not reported High lipophilicity, bulky side chain
IPAB 4-iodo Piperidinyl ethyl Not reported Not reported Halogenated, potential for BNCT
Rip-B None 3,4-Dimethoxyphenethyl 90 80% Polar, high yield
Rip-D 2-hydroxy 3,4-Methoxyphenethyl 96 34% Acidic, hydrogen-bond donor
4-Amino-5-chloro-2-methoxy derivative 4-amino-5-chloro-2-methoxy Piperazinyl ethyl + pyridinyl Not reported Not reported Polar, charged at physiological pH

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare benzamide derivatives with piperidinyl substituents?

  • The synthesis typically involves amide bond formation between a carboxylic acid derivative (e.g., activated ester or acid chloride) and a piperidine-containing amine. For example, IPAB analogues were synthesized by reacting 4-iodobenzoyl chloride with 2-(1-piperidinyl)ethylamine under reflux in dichloromethane, followed by purification via recrystallization . Optimization of reaction conditions (e.g., solvent, temperature, and coupling reagents) can improve yields.

Q. Which analytical techniques are critical for characterizing the structural integrity of this benzamide derivative?

  • Key methods include:

  • NMR spectroscopy (1H, 13C) to confirm the piperidinyl ethyl moiety and aromatic substitution patterns. For example, piperidinyl protons appear as multiplets in δ 1.2–3.2 ppm .
  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1690 cm⁻¹ and B-H stretches in boron-containing analogues) .
  • HPLC or LC-MS to assess purity and quantify impurities.

Q. How does the butoxy group influence the compound’s physicochemical properties?

  • The 2-butoxy substituent enhances lipophilicity, as evidenced by logP calculations for similar benzamides. This modification can improve membrane permeability but may reduce aqueous solubility, necessitating formulation adjustments (e.g., use of co-solvents or prodrug strategies) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for benzamide derivatives?

  • Standardized assays : Use isogenic cell lines and consistent assay conditions (e.g., pH, temperature) to minimize variability.
  • Orthogonal validation : Combine enzymatic assays with surface plasmon resonance (SPR) to confirm target binding affinities. For example, kinase inhibitors with conflicting IC50 values were re-evaluated using SPR to distinguish true inhibitors from assay artifacts .
  • Structural analysis : X-ray crystallography or molecular docking can clarify binding modes and explain discrepancies in activity .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

  • Substituent variation : Replace the 4-ethylphenyl group with bioisosteres (e.g., 1,2-dicarba-closo-dodecaborane) to enhance boron content for BNCT applications, as demonstrated in IPAB analogues .
  • Functional group modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability, as seen in related benzamides .
  • In silico modeling : Predict binding affinities using molecular dynamics simulations to prioritize synthetic targets.

Q. What in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?

  • Rodent models : Use transgenic mice (e.g., Alzheimer’s disease models) to assess cognitive improvement via Morris water maze or novel object recognition tests.
  • Biomarker analysis : Measure tau phosphorylation or amyloid-β levels in cerebrospinal fluid to correlate efficacy with pathological markers. Similar piperidinyl derivatives showed blood-brain barrier penetration in murine studies .

Methodological Considerations

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?

  • Process optimization : Transition from batch to flow chemistry for better heat and mass transfer.
  • Purification techniques : Use column chromatography with gradient elution or recrystallization from acetonitrile, achieving >95% purity as reported for boron-containing analogues .

Q. What assays are recommended to elucidate the compound’s mechanism of action in enzymatic inhibition?

  • Kinase profiling : Screen against a panel of kinases (e.g., EGFR, BRAF) using fluorescence-based assays.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring thermal stabilization of proteins in the presence of the compound .

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